4-Oxa-1-azaspiro[5.5]undecane - 180-78-9

4-Oxa-1-azaspiro[5.5]undecane

Catalog Number: EVT-456202
CAS Number: 180-78-9
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-Oxa-1-azaspiro[5.5]undecane” is a chemical compound with the CAS Number: 3970-87-4 . It has a molecular weight of 155.24 . The compound is in liquid form .

Synthesis Analysis

The synthesis of “4-Oxa-1-azaspiro[5.5]undecane” derivatives has been reported in several studies . For instance, one study reported the synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives . Another study described a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Physical And Chemical Properties Analysis

“4-Oxa-1-azaspiro[5.5]undecane” is a liquid . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.

Synthesis Analysis

The synthesis of 4-Oxa-1-azaspiro[5.5]undecane derivatives has been achieved through various strategies. One approach involves a multistage divergence strategy starting from a single precursor, incorporating Horner-Emmons-Wadsworth reactions for scaffold diversification and different nitrogen diversification modes for library generation. []

Another method utilizes a Prins cascade process, coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to afford 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, including novel spiromorpholinotetrahydropyran derivatives. []

Mechanism of Action
  • Neurokinin Receptors: Studies on 1-oxa-3,9-diazaspiro[5.5]undecane-2-one derivatives demonstrated their affinity for neurokinin receptors, suggesting their potential as neurokinin receptor antagonists. []

  • Opioid Receptors: Research on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives revealed their potential as dual ligands for sigma-1 and µ-opioid receptors, indicating potential applications in pain management. []

Applications
  • Medicinal Chemistry: Researchers are actively exploring 4-Oxa-1-azaspiro[5.5]undecane derivatives as potential therapeutic agents. Studies have investigated their activity as neurokinin receptor antagonists [] and dual ligands for sigma-1 and µ-opioid receptors, highlighting their potential in pain management. []

6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Compound Description: This compound serves as a crucial starting material in the synthesis of TBI-223, a promising drug candidate for treating tuberculosis.

(6S,7R,10R)-4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro[5.5]undecane N-oxyl

  • Compound Description: This compound acts as a chiral mediator when immobilized on a graphite felt electrode. This modified electrode enables the enantioselective electrocatalytic oxidation of diols, producing optically active lactones.

(6S, 7R, 10R)-4-acetylamino-2,2,7-trimethyl-10-isopropyl-1-azaspiro[5.5]undecane N-oxyl

  • Compound Description: This chiral N-oxyl radical acts as an electrocatalyst for the enantioselective oxidation of racemic amines, yielding a mixture enriched in the (R)-isomer of the amine and the corresponding carbonyl compound.

1-Chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione

    1,9-Dioxa-4-azaspiro[5.5]undecane derivatives

    • Compound Description: This class of compounds represents a novel group of spiromorpholinotetrahydropyran derivatives synthesized via a Prins cascade cyclization.

    4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives

    • Compound Description: This series of compounds exhibits potent dual activity as µ-opioid receptor agonists and σ1 receptor antagonists, making them potential candidates for pain management therapies.

    1-Azaspiro[5.5]undecane-2,7-diones

    • Compound Description: These compounds are synthesized via Schmidt reaction from 1-alkyl-2-oxo-1-cyclopentanecarboxylates, highlighting a synthetic strategy for accessing azaspirocyclic systems.

    2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

    • Compound Description: This compound is a potent allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in various cellular signaling pathways and implicated in cancer and developmental disorders.

    1-Oxo- and 3-oxo-2-azaspiro[5.5]undecane ring systems

    • Compound Description: These compounds are synthesized via a regioselective and stereoselective nitrile addition to dienylium-Fe(CO)3 complexes. This methodology provides access to diverse spirocyclic systems for exploration.

    (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one

    • Compound Description: This compound represents a previously unknown cyclopropane spiro-fused with isoxazol-5-one, synthesized from benzylideneisoxazol-5-one via diazomethane.

    1-Azaspiro[5.5]undecan-8-ols

    • Compound Description: These alcohols are synthesized from starting materials like 3'-methoxyphenyl-4-butylamine or 3-methoxybenzenebutyramide via Birch reductions, showcasing a synthetic route to azaspirocyclic alcohols.

    N-Methyl-9-azaspiro[5.5]undecane-3-one

    • Compound Description: This spiroheterocyclic compound is synthesized from N-methyl-4-piperidone through a series of reactions including hydrolysis, esterification, reduction, oxidation, Michael addition, and hydrogenation.

    (±)-2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene and its derivatives

    • Compound Description: This series of spiroheterocyclic compounds, particularly (±)-2-amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene (1a) and its derivatives, exhibits significant analgesic activity in animal models of pain.

    3-Oxa-4-oxo- and 4-oxa-3-oxobicyclo[5.4.0]undecane

    • Compound Description: This mixture of bicyclic lactones serves as a monomer in ring-opening polymerization reactions, resulting in the formation of polycaprolactone copolymers with incorporated cyclohexane units. These copolymers display varying melting points and glass transition temperatures depending on the lactone feed ratio.

    6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

    • Compound Description: This compound is a potent and orally bioavailable SHP2 inhibitor, showcasing promising antitumor activity in preclinical models of receptor tyrosine kinase (RTK)-activated and KRAS mutant-driven cancers.

    4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

    • Compound Description: This series of compounds exhibits anticancer activity, particularly the acetyl-protected mannose-linked sulfonylazaspirodienone derivatives, which showed improved potency compared to the parent compound.

    1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

    • Compound Description: This series of novel compounds was designed and synthesized as potential anticancer agents. The synthetic route involved a key metal-catalyzed oxidative cyclization step. Several derivatives exhibited moderate to potent activity against various cancer cell lines.

    1-Oxa-3,9-diazaspiro[5.5]undecane-2-one Derivatives

    • Compound Description: This series of compounds acts as neurokinin receptor antagonists, particularly targeting the NK-1 receptor, making them potentially useful in treating diseases associated with this receptor.

    3-Cyclohexyl-1,5-dioxaspiro[5.5]undecane-2,4-dione

    • Compound Description: This compound is a spiro compound containing a 1,3-dioxane ring and a cyclohexane ring. Its crystal structure reveals chair conformations for both six-membered rings.

    6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

    • Compound Description: This series of novel spirocyclic compounds was synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated potent anticonvulsant effects in animal models.

    Spirooxazolidine-2,4-dione derivatives

    • Compound Description: These derivatives, inspired by the muscarinic agonist RS86, were designed as potential therapeutic agents for Alzheimer’s disease. They were evaluated for their cholinergic activity and antiamnesic effects.

    (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

    • Compound Description: This compound is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. It demonstrates favorable physicochemical properties, making it suitable for CNS indications.

    1-Azaspiro[4.4]nonanes, 1-Azaspiro[4.5]decanes, and 1-Azaspiro[5.5]undecanes

    • Compound Description: These azaspirocyclic compounds represent different ring size variations within the broader class of azaspiroalkanes. They are often explored for their potential applications in medicinal chemistry, drawing inspiration from natural products like histrionicotoxin, serratinine, and harringtonine.

    Halogenated marine natural spiro[5.5]undecane sesquiterpenes

    • Compound Description: These naturally occurring compounds, including chamigrenes like (-)-(2R,6S,8S,9S)-2,8-dibromo-9-hydroxy-cr-chamigrene and obtusols, feature a spiro[5.5]undecane core with halogen substituents. They serve as valuable synthetic targets due to their potential biological activities and structural complexity.

    3,9-Bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

    • Compound Description: This spiro compound features a central spiro-carbon atom bridging two 1,3-dioxane rings, each adopting a chair conformation. Intermolecular interactions, including C-H…π, C-H…O, and C-H…N, contribute to the crystal structure stability.

    3,3-Dimethyl-9-propyl-3-sila-2,4,8,10-tetraoxaspiro[5.5]undecane

    • Compound Description: This compound represents a silicon-containing spirocyclic compound with a tetraoxaspiro[5.5]undecane core.

    3-Benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-dione (1) and 3-(2-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (2)

    • Compound Description: These two novel spiro compounds, synthesized and characterized by X-ray crystallography, showcase variations in substituents attached to the spirocyclic core.

    trans-2-Methyl-1,7-dioxaspiro[5.5]undecane and 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane

    • Compound Description: These spiroketals are synthesized from nitro ketones via a Henry reaction followed by a reduction and acid-catalyzed cyclization. They exemplify a synthetic strategy for constructing spiroketals with varying substitution patterns.

    (3R,5S,6S)-3-Benzyloxy-5-methoxy-1,7-dioxaspiro[5.5]undecane and (3R,5S,6S)-3-Methoxy-5-benzyloxy-1,7-dioxaspiro[5.5]undecane

    • Compound Description: These spiroacetals were synthesized and investigated for their herbicidal activity. The synthesis involved stereoselective epoxidation, epoxide opening, and subsequent functional group manipulations.

    3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-disulfide

    • Compound Description: This compound represents a phosphorus-containing spirocyclic compound with a tetraoxadiphosphaspiro[5.5]undecane core. This compound and its derivatives have been explored for their potential use as pesticides and flame retardants.

    N-Diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes

    • Compound Description: This 162-member library of compounds represents a diverse set of structurally similar spirocyclic compounds synthesized via a multistage divergence strategy. They showcase the ability to generate diverse libraries from a single spirocyclic precursor through strategic synthetic modifications.

    (3S,4S,5S,6S)-3,4-Epoxy-1,7-dioxaspiro[5.5]undecan-5-ol, (3R,5S,6S)-1,7-Dioxaspiro[5.5]undecane-3,5-diyl diacetate, and (4S,5S,6S)-1,7-Dioxaspiro[5.5]undecane-4,5-diol

    • Compound Description: These three compounds, structurally related by the spiro[5.5]undecane core, highlight various functionalities and stereochemical configurations achievable within this scaffold. Their crystal structures provide insights into their conformational preferences and intermolecular interactions. ,,

    1,4,7,10-Tetrathiaspiro[5.5]undecane

    • Compound Description: This spiro compound features a central spiro-carbon atom connecting two 1,4-dithiane rings, which exhibit significant puckering compared to typical cyclohexane rings.

    1-Thia-5-azaspiro[5.5]undec-2-ene

    • Compound Description: This compound serves as a versatile precursor in organic synthesis. It can be efficiently synthesized and readily undergoes base-catalyzed recyclization to form various spirocyclic derivatives, including 1,5-diazaspiro[5.5]undec-2-enes and spiro-thieno[2,3-d]pyrimidin-4(1H)-ones.

    (1′S,4′S)-5-(2,5-Dimethylphenyl)-4′-methoxy-6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1′-cyclohexan]-4-one

    • Compound Description: This compound, featuring a spirocyclic oxazolidine moiety fused to a bicyclic system, exemplifies the structural complexity achievable through synthetic manipulations of spirocyclic frameworks. Its crystal structure reveals key conformational features and intermolecular interactions.

    (2S,4S,6R,8R,9S)-2-Formylmethyl-4-(dimethyl-t-butylsilyloxy)-8,9-dimethyl-1,7-dioxaspiro[5.5]undecane

    • Compound Description: This compound served as a key intermediate in the total synthesis of (+)-milbemycin β3, a naturally occurring macrolide with potent insecticidal and acaricidal activity. Its synthesis highlights the utility of strategically placed protecting groups and ring-forming reactions in natural product synthesis.

    Triazaspiro[5.5]undecane Derivatives

    • Compound Description: This class of compounds exhibits chemokine/chemokine receptor modulating activity. This activity makes them potentially valuable for treating various inflammatory diseases, including asthma, atopic dermatitis, allergic rhinitis, nephritis, nephrosis, hepatitis, arthritis, and rheumatoid arthritis.

    3-(Piperidin-1-ium-1-yl)-6-azoniaspiro[5.5]undecane dibromide monohydrate

    • Compound Description: This compound is a dicationic species featuring a 6-azoniaspiro[5.5]undecane core linked to a piperidinium ring. Its crystal structure reveals chair conformations for all three piperidine rings and the presence of hydrogen bonding interactions.

    3-Azaspiro[5,5]undecane-2,4-dione

    • Compound Description: This compound is a crucial precursor to gabapentin, a medication used to treat epilepsy and neuropathic pain. Its synthesis, typically involving cyclohexane-1,1-diacetic acid and a nitrogen source, highlights the importance of optimizing synthetic routes for commercially relevant pharmaceuticals.

    Properties

    CAS Number

    180-78-9

    Product Name

    4-Oxa-1-azaspiro[5.5]undecane

    IUPAC Name

    4-oxa-1-azaspiro[5.5]undecane

    Molecular Formula

    C9H17NO

    Molecular Weight

    155.24 g/mol

    InChI

    InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-11-7-6-10-9/h10H,1-8H2

    InChI Key

    MSFPQGSNHFGHIM-UHFFFAOYSA-N

    SMILES

    C1CCC2(CC1)COCCN2

    Synonyms

    4-Oxa-1-azaspiro[5.5]undecane (8CI,9CI)

    Canonical SMILES

    C1CCC2(CC1)COCCN2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.